4-(ヒドロキシメチル)-1,3-チアゾール-2-カルボン酸エチル

概要

説明

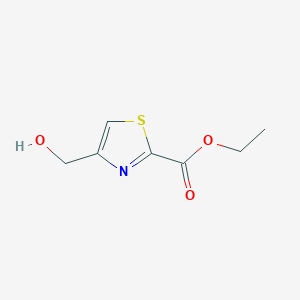

Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate is a useful research compound. Its molecular formula is C7H9NO3S and its molecular weight is 187.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

イミダゾールの合成

4-(ヒドロキシメチル)-1,3-チアゾール-2-カルボン酸エチル: は、さまざまな用途で用いられる機能性分子における重要なヘテロ環であるイミダゾールの合成における汎用性の高い中間体です。 この化合物の反応性により、位置選択的な合成が可能になり、医薬品や農薬の進歩、さらには太陽電池やその他の光学用途向けの染料の開発に貢献しています .

歯科用途

歯科科学の分野では、この化合物は、高度に架橋されたネットワークを作成するための前駆体として役立ちます。これらのネットワークは、光硬化プロセスによって得られ、新しいクラスの歯科修復用レジンを開発するために不可欠です。 この化合物の構造は、収縮率を低減し、硬度を高めるなどの望ましい特性を持つポリマーを形成するのに適しています .

農薬

4-(ヒドロキシメチル)-1,3-チアゾール-2-カルボン酸エチルで活性成分を修飾すると、農薬の有効性、外毒性、および使いやすさを向上させることができます。 分子への組み込みは、物理化学的特性に影響を与え、農薬の代謝的および酸化的安定性を向上させることができます .

太陽電池

再生可能エネルギー、特に太陽電池の分野では、4-(ヒドロキシメチル)-1,3-チアゾール-2-カルボン酸エチルは、自己組織化単分子膜(SAM)の製造に使用できます。 これらのSAMは、反転型ペロブスカイト太陽電池のホール輸送材料として機能し、これらのデバイスの効率と安定性に貢献しています .

機能性材料

この化合物は、金属有機構造体(MOF)や共有結合性有機構造体(COF)などの機能性フレームワーク材料の生成に役立ちます。 これは、さまざまな技術的用途において重要な役割を果たす、動的結合と電荷輸送経路を持つ材料の開発を支援します .

触媒

4-(ヒドロキシメチル)-1,3-チアゾール-2-カルボン酸エチル: は、特にバイオマス由来化合物の電気触媒酸化において、触媒として応用されています。 これは、付加価値の高い化学物質の合成に役立ち、持続可能なエネルギー変換技術における可能性を示しています .

作用機序

- Thiazoles, like Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate, are known to exhibit diverse biological activities. They are found in various biologically active compounds, including antimicrobial drugs, antiretrovirals, antifungals, and antineoplastic agents .

- The thiazole ring’s aromaticity, characterized by the delocalization of π-electrons from the sulfur atom, suggests potential electrophilic and nucleophilic substitution reactions .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

- Ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . Its specific distribution pattern is not well-documented. The compound may undergo metabolic transformations, but details are lacking. Information on excretion pathways is currently unavailable.

特性

IUPAC Name |

ethyl 4-(hydroxymethyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c1-2-11-7(10)6-8-5(3-9)4-12-6/h4,9H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUKVDKUHVHTUQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-methyl 1-isopropyl-7-(methylsulfonyl)-1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyrazine-8-carboxylate](/img/structure/B1518202.png)

![(1S,1aS,6bR)-ethyl 5-((7-oxo-5,6,7,8-tetrahydro-1,8-naphthyridin-4-yl)oxy)-1a,6b-dihydro-1H-cyclopropa[b]benzofuran-1-carboxylate](/img/structure/B1518208.png)

![N-([1,1'-Biphenyl]-4-yl)-9-phenyl-9H-carbazol-2-amine](/img/structure/B1518211.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-9-([1,1'-biphenyl]-3-yl)carbazole](/img/structure/B1518236.png)

![3-[(2-Acetamidoethyl)sulfamoyl]propanoic acid](/img/structure/B1518250.png)

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1518252.png)

![1-[3-(Aminomethyl)pyridin-2-yl]piperidin-3-ol](/img/structure/B1518255.png)